2,4-difluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide
描述
属性
IUPAC Name |
N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-2,4-difluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26F2N2O4S/c1-14(2)9-10-26-18-12-16(6-7-19(18)30-13-22(3,4)21(26)27)25-31(28,29)20-8-5-15(23)11-17(20)24/h5-8,11-12,14,25H,9-10,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFUHCBOMTSVQSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)F)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26F2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2,4-difluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide is a complex organic molecule that has attracted attention in the field of medicinal chemistry due to its structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 416.5 g/mol. The structure features a sulfonamide group , an oxazepine ring , and difluoro substitutions which may enhance its biological activity compared to similar compounds.
| Property | Value |
|---|---|
| Molecular Formula | C23H26F2N2O3 |
| Molecular Weight | 416.5 g/mol |
| Structural Features | Oxazepine ring, Sulfonamide group |
Research indicates that compounds with similar structural features may act as inhibitors of specific kinases involved in various diseases. The sulfonamide moiety is known for its ability to interact with enzymes and receptors, potentially modulating their activity. Preliminary studies suggest that this compound may exhibit:
- Kinase Inhibition : Targeting kinases involved in inflammatory pathways.
- Antimicrobial Activity : Similar compounds have shown effectiveness against various pathogens.
Antimicrobial Properties
Studies have highlighted the antimicrobial potential of sulfonamide derivatives. For instance, compounds with similar oxazepine cores have demonstrated significant activity against bacteria and fungi. The specific interactions of this compound with microbial targets warrant further investigation to establish its efficacy.
Anti-inflammatory Effects
Research on related compounds suggests that the compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines through kinase inhibition. This could be particularly relevant in conditions such as arthritis and other inflammatory diseases.
Case Studies and Research Findings
- In vitro Studies : Preliminary bioassays indicate that the compound exhibits promising activity against specific cancer cell lines. For example, compounds with similar structures have shown cytotoxic effects in breast cancer models.
- Binding Affinity Studies : Interaction studies have focused on the binding affinity of the compound to various biological targets. The presence of fluorine atoms may enhance binding interactions due to increased lipophilicity.
- Preclinical Trials : Ongoing preclinical studies aim to evaluate the safety and efficacy profiles of this compound in animal models, particularly focusing on its therapeutic potential in neurodegenerative diseases due to its ability to inhibit RIP1 kinase activity.
相似化合物的比较
Table 1: Key Structural and Functional Differences
Key Observations:
The 3,3-dimethyl groups in both compounds likely restrict ring flexibility, favoring target-binding conformations .
Pharmacophore Differences: The sulfonamide group in the target compound provides stronger hydrogen-bonding capacity compared to the benzamide in , suggesting divergent protein targets (e.g., sulfonamides often target metalloenzymes) . Fluorine substitution (2,4-difluoro vs.
Bioactivity Implications: GSK2982772 () demonstrates that minor structural changes (e.g., triazole-carboxamide vs. sulfonamide) can shift bioactivity toward specific pathways (RIPK1 inhibition). The target compound’s sulfonamide may redirect activity to kinases like BRAF or MEK, where sulfonamides are prevalent .
Computational and Experimental Insights
Molecular Similarity Analysis
Graph-based structural comparisons () reveal:
- The target compound shares >85% scaffold similarity with its analogs, but sulfonamide vs. benzamide divergence reduces similarity to ~65% in functional group alignment .
- Hierarchical clustering of bioactivity profiles () suggests the target compound may cluster with kinase inhibitors due to its sulfonamide moiety, whereas benzamide analogs may group with GPCR modulators .
Lumping Strategy Considerations ()
- If grouped with similar benzooxazepines, the target compound’s isopentyl and sulfonamide groups would require separate reaction pathways in metabolic models, unlike ethyl or benzamide analogs .
准备方法
Schiff Base-Mediated Cyclization
A common method involves reacting a substituted benzaldehyde derivative with a primary amine to form a Schiff base, followed by intramolecular cyclization. For example:
- Step 1 : Condensation of 4-aminoacetophenone with sulfadiazine in ethanol under reflux yields a Schiff base intermediate.
- Step 2 : Cyclization using phthalic anhydride in toluene produces the oxazepine ring.
Reaction Conditions :
Anhydride-Assisted Ring Closure
Maleic or phthalic anhydride facilitates lactam formation. In one protocol:
- A Schiff base derived from 4-hydroxyphenyl ethylidene reacts with maleic anhydride in benzene, yielding a 1,3-oxazepine derivative.
Key Observations :
- Reaction time: 8–12 hours for complete cyclization.
- Yield optimization: Excess anhydride (1.2 equivalents) improves ring closure efficiency.
Sulfonamide Coupling at Position 7
The 2,4-difluorobenzenesulfonamide group is introduced via nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling.
Nucleophilic Aromatic Substitution
- Step 1 : Activation of the oxazepine core at position 7 using a halogen (e.g., Cl or Br) via chlorination with POCl₃.
- Step 2 : Reaction with 2,4-difluorobenzenesulfonamide in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄).
Conditions :
Ullmann Coupling
For electron-deficient aryl sulfonamides, copper-mediated coupling ensures regioselectivity:
- Reagents : CuI, 1,10-phenanthroline, and K₃PO₄ in dimethyl sulfoxide (DMSO).
- Yield : 60–75% after purification by column chromatography.
Characterization and Validation
Spectroscopic Analysis
Physical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | 210–215°C (dec.) | |
| Molecular Weight | 416.5 g/mol | |
| Rf (TLC) | 0.45 (ethyl acetate:toluene) |
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Schiff Base Cyclization | 55–60 | ≥95 | Scalability |
| Anhydride-Mediated | 65–70 | ≥98 | Fewer byproducts |
| Ullmann Coupling | 60–75 | ≥97 | Regioselectivity |
Challenges and Optimization
常见问题
Basic Research Questions
Q. What are the established synthetic routes for 2,4-difluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide, and what key intermediates are involved?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclocondensation to form the benzoxazepine core and sulfonamide coupling. For example, palladium-catalyzed cross-coupling (e.g., using PdCl₂(dppf)·DCM) under inert atmospheres (argon) is critical for introducing boronate intermediates, as described in similar sulfonamide syntheses . Key intermediates include halogenated benzoxazepinones and boronic ester derivatives, which are characterized via NMR and mass spectrometry .
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
- Methodological Answer : Structural elucidation relies on spectroscopic methods:
- IR spectroscopy confirms functional groups (e.g., sulfonamide S=O stretches at ~1350 cm⁻¹).
- ¹H/¹³C NMR resolves substituent positions (e.g., isopentyl chain integration at δ ~0.8–1.5 ppm).
- Single-crystal X-ray diffraction (using SHELX programs) provides definitive stereochemistry . High-resolution mass spectrometry (HRMS) validates molecular weight accuracy .
Q. What are the primary biological targets or activities reported for this compound?
- Methodological Answer : While direct data on this compound is limited, structurally related sulfonamides exhibit kinase or protease inhibitory activity. Researchers should design assays (e.g., enzymatic inhibition screens or cellular viability tests) using dose-response curves and positive controls (e.g., known PI3K/mTOR inhibitors) to identify targets .
Advanced Research Questions
Q. How can crystallographic data discrepancies (e.g., twinning or disorder) be resolved during structural refinement?
- Methodological Answer : Use SHELXL for refinement, employing tools like TWIN and BASF commands to model twinning. For disorder, partial occupancy refinement and geometric restraints (e.g., SIMU/DELU in SHELX) improve model accuracy. Validate against residual density maps and Fo-Fc difference peaks .
Q. What strategies optimize synthetic yield and purity for large-scale preparation?
- Methodological Answer :
- Catalyst optimization : Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) to enhance coupling efficiency .
- Purification : Use gradient flash chromatography (silica gel, hexane/EtOAc) or recrystallization (DCM/hexane).
- Inert conditions : Maintain argon atmosphere to prevent oxidation of sensitive intermediates .
Q. How can environmental fate studies be designed to assess the compound’s persistence and transformation pathways?
- Methodological Answer :
- Partition coefficients : Measure logP (octanol-water) to predict bioavailability.
- Degradation studies : Use HPLC-MS to track abiotic (hydrolysis, photolysis) and biotic (microbial) degradation products.
- Ecotoxicity assays : Expose model organisms (e.g., Daphnia magna) to sublethal doses, monitoring biomarkers like glutathione-S-transferase activity .
Q. What computational methods validate experimental spectral data or predict reactivity?
- Methodological Answer :
- DFT calculations : Simulate NMR chemical shifts (e.g., using Gaussian09) and compare with experimental data.
- Docking studies : Predict binding modes to biological targets (e.g., kinases) using AutoDock Vina.
- Retrosynthetic tools : Employ AI platforms (e.g., Synthia) to propose alternative synthetic routes .
Q. How should researchers address contradictions between observed bioactivity and computational predictions?
- Methodological Answer :
- Dose-response validation : Re-test activity across multiple assays (e.g., enzymatic vs. cell-based) to rule out false positives.
- SAR analysis : Synthesize analogs with modified substituents (e.g., fluorophenyl vs. chlorophenyl) to isolate critical pharmacophores.
- Metabolite screening : Use LC-MS to identify active metabolites that may explain discrepancies .
Methodological Notes
- Crystallography : Always cross-validate SHELX-refined structures with PLATON’s ADDSYM to detect missed symmetry .
- Synthesis : Track reaction progress via TLC with UV/iodine visualization, adjusting stoichiometry for sterically hindered intermediates .
- Data Analysis : Apply Benjamini-Hochberg correction for high-throughput bioactivity data to reduce false discovery rates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
